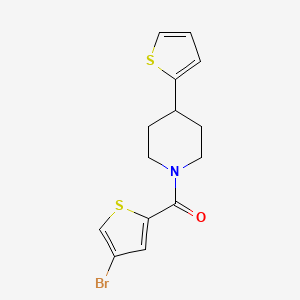

(4-Bromothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(4-bromothiophen-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNOS2/c15-11-8-13(19-9-11)14(17)16-5-3-10(4-6-16)12-2-1-7-18-12/h1-2,7-10H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMNFDVOZOEUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-Bromothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone , with the CAS number 1797244-14-4 , is a synthetic organic molecule that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula for this compound is with a molecular weight of 356.3 g/mol . The structure features a brominated thiophene ring connected to a piperidine moiety, which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.3 g/mol |

| CAS Number | 1797244-14-4 |

Research indicates that compounds containing thiophene and piperidine structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of bromine enhances the lipophilicity and electronic properties of the compound, potentially increasing its binding affinity to target sites.

Therapeutic Applications

- Antimicrobial Activity : Thiophene derivatives have been shown to exhibit antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it could induce apoptosis in tumor cells, although further research is needed to establish its efficacy and safety in clinical settings.

- Neuropharmacological Effects : Piperidine derivatives are often explored for their neuroactive properties. There is potential for this compound to modulate neurotransmitter systems, making it a candidate for further investigation in the treatment of neurological disorders.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Moderate activity against specific bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuropharmacological | Potential modulation of neurotransmitter systems |

Case Study 1: Antimicrobial Screening

A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound triggered apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, suggesting moderate potency . Further investigations are warranted to explore its mechanism and efficacy in vivo.

Comparaison Avec Des Composés Similaires

Example :

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): This analog () substitutes the piperidine with piperazine and introduces a trifluoromethylphenyl group. The CF₃ group’s strong electron-withdrawing effect contrasts with the target’s bromothiophene, which is bulkier and less electronegative .

Substituent Variations

Bromine vs. Trifluoromethyl Groups

- Trifluoromethyl (Compound 72, ): The CF₃ group in (Imidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone enhances lipophilicity and metabolic stability compared to bromine, as seen in its high HPLC purity (99.6%) and defined melting point (133–135°C) .

Methyl/Methoxy Substitutions

- (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75): Methoxy groups introduce hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Heterocyclic Core Modifications

The target’s thiophene rings differ from imidazo[1,2-b]pyridazine -based analogs (). Imidazo[1,2-b]pyridazine’s fused bicyclic system offers planar rigidity, favoring π-π stacking interactions, whereas thiophene’s sulfur atom may engage in hydrophobic or weak hydrogen-bonding interactions .

Alkyl Chain Variations

- MK22 (RTC7) (): Features a propan-1-one chain with a thiophen-2-ylthio group, introducing sulfur-sulfur interactions that could enhance binding specificity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Robustness : Analogs like compound 72 () demonstrate reproducible synthesis via HBTU-mediated coupling, suggesting the target compound could be synthesized similarly with high purity .

- Activity Hypotheses : The trifluoromethyl group in compound 21 () may confer higher metabolic stability than the target’s bromine, but the latter’s bulkiness might improve steric hindrance against enzymatic degradation .

- Structural Flexibility : Piperazine-based analogs () highlight the trade-off between conformational flexibility (piperazine) and hydrophobicity (piperidine), guiding target optimization for specific applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (4-Bromothiophen-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via coupling reactions between bromothiophene and substituted piperidine derivatives. For example, nucleophilic acyl substitution or Friedel-Crafts acylation may be employed. Optimization involves:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for acyl transfer reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.

- Temperature Control : Reactions often proceed at 0–25°C to minimize side products.

- Purification : Column chromatography with gradients like hexane/EtOAc (5:5) achieves >75% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C-NMR : Focus on aromatic protons (δ 6.5–7.5 ppm for thiophene) and piperidine N-CH₂ signals (δ 2.5–3.5 ppm). Integration ratios confirm substituent positions .

- HPLC : Use reverse-phase C18 columns with UV detection (254 nm). Retention times (~13 min) and peak symmetry (>95% area) indicate purity .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C, H, N) may signal hydration or solvent retention .

Advanced Research Questions

Q. How can researchers resolve contradictions between elemental analysis and spectroscopic data when characterizing novel methanone derivatives?

- Methodological Answer :

- Hypothesis Testing : If elemental analysis shows a carbon deficit (e.g., -0.5% C), consider residual solvents (e.g., EtOAc) or incomplete drying. Use TGA to quantify volatiles .

- Cross-Validation : Compare NMR integration ratios with X-ray crystallography data (e.g., bond lengths/angles) to confirm structural assignments .

- Case Study : Compound 22b in showed a 0.3% deviation in carbon content, attributed to trace hexane residues .

Q. What strategies are recommended for minimizing byproduct formation during the coupling of thiophene and piperidine moieties?

- Methodological Answer :

- Protection/Deprotection : Use Boc-protected piperidines to block unwanted nucleophilic sites during acylation .

- Stoichiometry : Maintain a 1:1.2 molar ratio of acyl chloride to piperidine to drive reaction completion .

- Workup : Sequential washes with NaHCO₃ (pH 7–8) and brine remove acidic/byproduct impurities .

Q. How can computational chemistry aid in predicting the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets like dopamine receptors (piperidine moiety) or cytochrome P450 enzymes (thiophene’s electron-rich ring) .

- DFT Calculations : Predict electrophilic sites (e.g., bromothiophene’s C-Br bond) for nucleophilic substitution pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data when the observed splitting pattern deviates from theoretical predictions?

- Methodological Answer :

- Dynamic Effects : Consider restricted rotation in piperidine-thiophene linkages causing non-equivalent protons. VT-NMR (variable temperature) can reveal conformational changes .

- Solvent Artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift signals; re-run spectra in alternative solvents .

Experimental Design Considerations

Q. What are the limitations of using HSI (hyperspectral imaging) for analyzing degradation products of this compound in environmental matrices?

- Methodological Answer :

- Sample Stability : Organic degradation during prolonged data collection (e.g., 9-hour experiments) alters the wastewater matrix. Implement continuous cooling to slow decomposition .

- Spectral Overlap : Bromothiophene’s absorbance (250–300 nm) may overlap with background organics. Use LC-HRMS for precise quantification .

Structural Confirmation and Advanced Techniques

Q. What advanced techniques beyond NMR/HPLC are critical for confirming the stereochemistry of piperidine-thiophene derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.